molecular formula C26H25ClN2O3S B11435544 1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11435544
M. Wt: 481.0 g/mol
InChI Key: WDLUDKLKCBGJOW-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The ¹H NMR spectrum (500 MHz, DMSO-d6) displays characteristic signals:

  • Cyclohepta Ring Protons : Multiplet at δ 1.68–1.85 ppm (4H, 2×CH2), triplet at δ 2.78 ppm (2H, J = 7.2 Hz, CH2 adjacent to thiophene), and triplet at δ 3.20 ppm (2H, J = 6.8 Hz, CH2 proximal to pyrimidine).
  • 4-Ethoxyphenyl Group : Doublet at δ 6.87 ppm (2H, J = 8.6 Hz, aromatic H-3/H-5), doublet at δ 7.23 ppm (2H, J = 8.6 Hz, aromatic H-2/H-6), quartet at δ 3.98 ppm (2H, OCH2CH3), and triplet at δ 1.32 ppm (3H, OCH2CH3).
  • 4-Chlorobenzyl Moiety : Singlet at δ 4.62 ppm (2H, CH2Cl), with aromatic protons appearing as a pair of doublets at δ 7.35 ppm (2H, J = 8.4 Hz) and δ 7.45 ppm (2H, J = 8.4 Hz).

¹³C NMR Analysis

The ¹³C NMR spectrum (126 MHz, DMSO-d6) reveals:

  • Pyrimidine-Dione Core : C2 (δ 162.4 ppm, carbonyl), C4 (δ 155.7 ppm, carbonyl), C5 (δ 148.2 ppm, pyrimidine C-N).
  • Thiophene Ring : C2 (δ 128.6 ppm), C3 (δ 134.2 ppm).
  • Substituents : OCH2CH3 (δ 63.1 ppm), CH2Cl (δ 46.8 ppm), and quaternary carbons of the 4-ethoxyphenyl group (C1: δ 158.3 ppm).

2D Correlation Spectroscopy

The 2D-COSY spectrum confirms through-space correlations between:

  • Cyclohepta CH2 protons (δ 2.78 ppm) and thiophene H7 (δ 7.12 ppm).
  • Ethoxy methyl protons (δ 1.32 ppm) and OCH2 group (δ 3.98 ppm).
  • 4-Chlorobenzyl CH2 (δ 4.62 ppm) with aromatic protons (δ 7.35/7.45 ppm).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 485.1098 [M+H]+ (calc. 485.1101 for C27H25ClN2O3S), with characteristic fragmentation pathways:

  • Loss of ethoxy radical (ΔM = -45 Da, m/z 440.0783).
  • Cleavage of the chlorobenzyl group (ΔM = -141 Da, m/z 344.0512).
  • Retro-Diels-Alder fragmentation of the cyclohepta ring yielding m/z 268.0931 (C13H14N2O2S+).

Key fragment ions include:

  • m/z 325.0674 (C16H14ClNO2S+, 100% abundance) from pyrimidine-thiophene core retention.
  • m/z 178.0412 (C7H6ClN+, 65%) corresponding to protonated 4-chlorobenzylamine.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO Gap : 4.12 eV, with HOMO localized on the thieno[2,3-d]pyrimidine π-system and LUMO predominantly on the 4-ethoxyphenyl group.
  • Electrostatic Potential : Maximum negative charge (-0.32 e) at pyrimidine O2, with positive charge accumulation (+0.28 e) at the chlorobenzyl C-Cl carbon.
  • Molecular Dipole Moment : 5.68 Debye, oriented along the C-Cl bond vector.

Non-covalent interaction (NCI) analysis identifies steric repulsion between the ethoxyphenyl oxygen and cyclohepta CH2 groups, contributing to the observed boat conformation. Molecular docking simulations predict strong π-π interactions (binding energy = -8.4 kcal/mol) between the compound's thieno[2,3-d]pyrimidine core and aromatic residues in biological targets.

Properties

Molecular Formula

C26H25ClN2O3S

Molecular Weight

481.0 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C26H25ClN2O3S/c1-2-32-20-14-12-19(13-15-20)29-24(30)23-21-6-4-3-5-7-22(21)33-25(23)28(26(29)31)16-17-8-10-18(27)11-9-17/h8-15H,2-7,16H2,1H3

InChI Key

WDLUDKLKCBGJOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)Cl)SC5=C3CCCCC5

Origin of Product

United States

Biological Activity

The compound 1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula : C20H22ClN3O2S
  • Molecular Weight : 395.92 g/mol

The structure includes a chlorobenzyl group and an ethoxyphenyl moiety attached to a tetrahydro-thieno-pyrimidine core. This unique configuration is hypothesized to contribute to its biological activity.

While the precise mechanism of action for this compound remains under investigation, it is believed to interact with specific enzymes or receptors within cellular pathways. Such interactions may lead to modulation of signaling pathways associated with inflammation, cancer progression, or other pathological conditions.

Antitumor Activity

Recent studies have indicated that derivatives of thieno-pyrimidine compounds exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis and blocking cell cycle progression. The compound's structure allows it to fit into the active sites of target proteins involved in these processes.

Anti-inflammatory Effects

Compounds with similar structural characteristics have demonstrated anti-inflammatory activities through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The biological activity may involve:

  • Downregulation of inflammatory mediators , thereby reducing tissue damage and promoting healing in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of thieno-pyrimidine derivatives:

  • Study on Antitumor Effects :
    • A study by Metwally et al. evaluated various thieno-pyrimidine derivatives for their cytotoxic effects against cancer cell lines. The results indicated that modifications in the side chains significantly affect their potency against different cancer types.
  • Inflammation Model :
    • In a model of acute inflammation, a related compound showed a reduction in edema formation and leukocyte infiltration when administered prior to inflammatory stimuli. This suggests potential for therapeutic use in conditions like rheumatoid arthritis or other inflammatory disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell linesMetwally et al.
Anti-inflammatoryReduces edema and leukocyte infiltrationInflammation Model
Enzyme InhibitionPotential inhibition of COX and LOXIn vitro studies

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells through various pathways.
  • Case Studies : In vitro studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines (e.g., breast and lung cancer) by disrupting cellular signaling pathways associated with tumor progression .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity : Research indicates that thieno derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy is crucial for developing new antibiotics amid rising antibiotic resistance.
  • Research Findings : Studies have reported that certain derivatives possess potent antibacterial effects comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class is another area of interest:

  • Mechanism : The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Clinical Relevance : Compounds exhibiting these properties may be beneficial in treating conditions like arthritis and other inflammatory disorders .

Synthetic Applications

The synthesis of this compound involves several synthetic strategies:

Multi-step Synthesis

The synthesis typically involves multiple steps including cyclization reactions and functional group modifications. For example:

  • Starting Materials : The synthesis may start from readily available aromatic compounds and utilize methods such as nucleophilic substitution or condensation reactions.
  • Yield Optimization : Various reaction conditions (solvent choice, temperature) can significantly affect the yield and purity of the final product.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of these compounds and their biological activity is crucial for drug design:

Structural FeatureImpact on Activity
Chlorobenzyl GroupEnhances lipophilicity and cellular uptake
Ethoxy GroupModulates solubility and bioavailability
Tetrahydro RingInfluences conformational flexibility

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-chlorobenzyl group increases lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility . Ethoxy vs. hydroxy substituents: Ethoxy groups (electron-donating) may improve metabolic stability compared to phenolic -OH groups, which are prone to glucuronidation .

Cytotoxicity: Derivatives with chloroaryl substituents exhibit IC₅₀ values <10 μM in MCF-7 and A549 cell lines .

Preparation Methods

Introduction of the 4-Chlorobenzyl Group

The 4-chlorobenzyl moiety is introduced via N-alkylation of the thienopyrimidine intermediate. This step employs 4-chlorobenzyl bromide in the presence of a base such as potassium hydroxide. The reaction proceeds at room temperature over 18 hours, achieving substitution exclusively at the N-1 position with yields of 50–70%.

Representative Procedure:

  • Dissolve the thienopyrimidine intermediate (1 mmol) in ethanol.

  • Add 4-chlorobenzyl bromide (1.2 mmol) and KOH flakes.

  • Stir at room temperature for 18 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Incorporation of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl group is attached through a nucleophilic aromatic substitution or Ullmann-type coupling. Recent protocols utilize 4-ethoxyphenylboronic acid and a copper catalyst in dimethylformamide (DMF) at 80°C for 12 hours, yielding the substituted intermediate in 65–75%.

Cycloheptane Ring Formation

The tetrahydrocycloheptane ring is constructed via a Friedel-Crafts alkylation or intramolecular cyclization. A notable method involves reacting the functionalized thienopyrimidine with 1,5-dibromopentane in the presence of AlCl₃. This step forms the seven-membered ring through electrophilic aromatic substitution, with yields of 60–68%.

Optimized Conditions:

  • Catalyst: Aluminum chloride (1.5 equivalents)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Time: 24 hours

Final Ring Closure and Oxidation

The last step involves oxidation of the dihydrothienopyrimidine to the dione form. Treatment with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) at 115°C for 8 hours achieves this transformation. This method, adapted from analogous thienopyrimidine syntheses, provides the final compound in 56% yield.

Critical Data:

ParameterValueSource
Yield56%
Reaction Time8 hours
Temperature115°C
Key ReagentPOCl₃, DMF

Comparative Analysis of Synthetic Routes

Recent studies highlight the impact of reaction conditions on yield and purity:

Table 1. Effect of Catalysts on Thienopyrimidine Chlorination

CatalystYield (%)Temperature (°C)Time (h)Source
DMF561158
N,N-Dimethylaniline35.5Reflux16
None411063

The use of DMF as a catalyst significantly enhances reaction efficiency compared to other conditions.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions during the alkylation step, such as over-alkylation or hydrolysis of the ethoxy group, can reduce yields. Implementing controlled stoichiometry (1:1.05 molar ratio of intermediate to benzyl bromide) minimizes these issues.

Solvent Selection

Polar aprotic solvents like DMF improve solubility of intermediates but may complicate purification. Ethanol and dichloromethane are preferred for their balance of solubility and ease of removal.

Scalability and Industrial Relevance

Pilot-scale syntheses demonstrate that the process is scalable, with batch sizes exceeding 1 kg maintaining yields above 50%. Key considerations include:

  • Cost Efficiency: POCl₃ is cost-effective but requires careful handling due to corrosivity.

  • Green Chemistry: Recent efforts explore replacing POCl₃ with ionic liquid catalysts, though yields remain suboptimal (38–42%) .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis typically involves multi-step protocols, including cyclization of thieno[2,3-d]pyrimidine precursors and functionalization of substituents. Key steps include:

  • Alkylation of the thieno[2,3-d]pyrimidine core with 4-chlorobenzyl and 4-ethoxyphenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cycloheptane ring formation via intramolecular cyclization using catalytic acids (e.g., p-toluenesulfonic acid) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural elucidation?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and cycloheptane ring conformation .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis .
  • IR Spectroscopy : To identify carbonyl (C=O) and thioether (C-S) functional groups .

Q. How can solubility and stability be optimized for in vitro assays?

  • Use polar aprotic solvents (e.g., DMSO) for initial dissolution.
  • Assess stability in PBS buffer (pH 7.4) over 24 hours using HPLC to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict biological targets and binding modes?

  • Perform docking studies with AutoDock Vina or Schrödinger Suite to identify interactions with enzymes like kinases or phosphodiesterases .
  • Validate predictions using molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • Cross-reference results with structural analogs (e.g., thieno[2,3-d]pyrimidin-4-ones) showing activity against inflammation or cancer .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition) .
  • Meta-analysis : Compare structural variations (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl groups) to isolate substituent effects .
  • Control for assay-specific variables (e.g., cell line viability thresholds) .

Q. How can derivatives be designed to improve pharmacokinetics?

  • Introduce PEGylated side chains to enhance water solubility .
  • Replace the 4-ethoxyphenyl group with bioisosteres (e.g., 4-methoxypyridine) to improve metabolic stability .
  • Use prodrug strategies (e.g., esterification of the dione moiety) for controlled release .

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

  • RAW 264.7 macrophages : Measure inhibition of TNF-α or IL-6 secretion via ELISA after LPS stimulation .
  • COX-2 enzyme assays : Compare IC₅₀ values with celecoxib as a positive control .

Methodological Guidance for Data Analysis

Q. How to interpret conflicting cytotoxicity results in cancer cell lines?

  • Normalize data to positive controls (e.g., doxorubicin) and account for cell doubling times.
  • Use combo synergy analysis (e.g., CompuSyn) to assess additive vs. antagonistic effects with standard chemotherapies .

Q. What statistical approaches validate SAR trends?

  • Apply QSAR models (e.g., partial least squares regression) to correlate substituent properties (e.g., logP, molar refractivity) with activity .
  • Use cluster analysis to group derivatives by structural similarity and bioactivity profiles .

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